Betazole dihydrochloride

Übersicht

Beschreibung

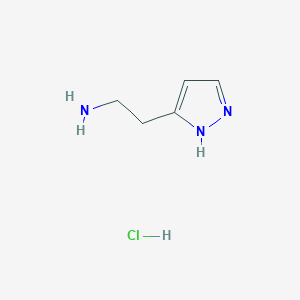

Betazole dihydrochloride, also known as Ametazole dihydrochloride, is a pyrazole analogue of histamine . It is an orally active H2 receptor agonist . Betazole dihydrochloride induces gastric acid secretion and causes an immediate and significant increase in common bile duct pressure . It has been used as a diagnostic agent known as histalog, for investigating gastric acid secretory capacity .

Synthesis Analysis

Betazole can be synthesized from its alcohol precursor using a one-pot biocatalytic system . This system combines an ω-transaminase, an alcohol dehydrogenase, and a water-forming NADH oxidase for in situ cofactor recycling . This reaction yields a 75% molar conversion in batch reactions with soluble enzymes .Molecular Structure Analysis

Betazole is a pyrazole in which a hydrogen adjacent to one of the nitrogen atoms is substituted by a 2-aminoethyl group .Chemical Reactions Analysis

The biocatalytic system for the production of Betazole from its alcohol precursor involves an ω-transaminase, an alcohol dehydrogenase, and a water-forming NADH oxidase for in situ cofactor recycling . This system yields a 75% molar conversion in batch reactions with soluble enzymes .Physical And Chemical Properties Analysis

Betazole has a molecular weight of 111.1451 and a chemical formula of C5H9N3 . Betazole dihydrochloride has a molecular weight of 184.07 and a chemical formula of C5H11Cl2N3 .Wissenschaftliche Forschungsanwendungen

Gastric Acid Secretion Studies

Betazole dihydrochloride has been extensively studied for its role in gastric acid secretion. Early research by Segal et al. (1959) highlighted betazole hydrochloride as a more potent and less toxic gastric stimulant than histamine. This finding was significant in advancing the detection of achlorhydria through tubeless gastric analysis, demonstrating the compound's utility in clinical gastroenterology.

Detection of Achlorhydria

In studies focused on achlorhydria detection, betazole hydrochloride was used as a gastric secretory stimulus. Williamson et al. (1969) described a technique for determining intragastric pH with the Heidelberg capsule, utilizing betazole hydrochloride. The correlation between the pH recorded and the presence of achlorhydria in patients with various anaemias was significant, showcasing the compound's diagnostic potential.

Pepsinogen Secretion Research

Betazole hydrochloride's impact on pepsinogen secretion was studied by Ito et al. (1982). They explored how betazole hydrochloride, alongside dibutyryl cyclic AMP and aminophylline, influenced pepsinogen secretion in rabbit gastric mucosa. This research contributed to a deeper understanding of digestive enzyme regulation in gastric physiology.

Hormonal Control Studies

The role of betazole hydrochloride in regulating the lower esophageal sphincter was investigated by Castell and Harris (1970). Their findings suggested that betazole hydrochloride-induced sphincter pressure increases could be related to the action of endogenous gastrin, adding to the knowledge of gastroesophageal function and its hormonal control mechanisms.

Gastric Acid Production in Cholera

Research by Sack et al. (1972) explored gastric acid production in cholera, using betazole hydrochloride to stimulate acid production. This study provided insights into the physiological changes during cholera and related infections, particularly in the context of gastric acid secretion.

GIP Secretion Studies

Betazole's role in stimulating GIP secretion was examined by Spitz et al. (1982). They investigated whether betazole acted directly or through the production of HCl, finding that the GIP response to betazole was maintained even in achlorhydric subjects, suggesting a direct stimulatory effect of betazole on GIP secretion.

Comparative Studies with Histamine

A comparative study of betazole with histamine was conducted by Smeyers and Muñoz-Caro (1989) to understand the molecular determinants responsible for H2-receptor activity. Their work provided valuable insights into the action mechanism of betazole and its differences from histamine at the molecular level.

Safety And Hazards

Betazole dihydrochloride is a viscous liquid . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Zukünftige Richtungen

As an alternative to classical synthetic approaches for the production of Betazole, a one-pot biocatalytic system for this pharmaceutical molecule from its alcohol precursor has been developed . This system has been set up in a continuous flow packed-bed reactor, generating a space–time yield of up to 2.59 g L−1 h−1 with 15 min residence and a constant supply of oxygen for in situ cofactor recycling through a segmented air–liquid flow . The addition of an in-line catch-and-release column afforded >80% product recovery .

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCUOWXTOKEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105-20-4 (Parent) | |

| Record name | Betazole hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betazole hydrochloride | |

CAS RN |

138-92-1 | |

| Record name | Betazole hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66ABP6C83F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

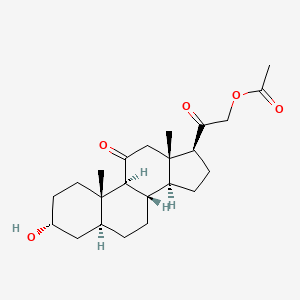

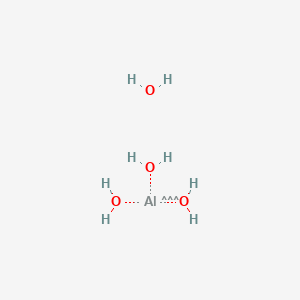

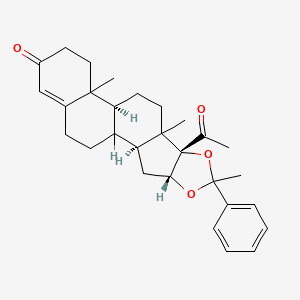

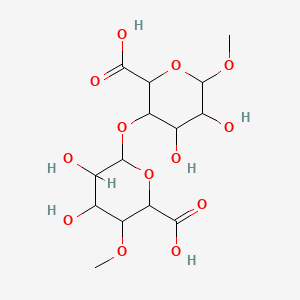

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.